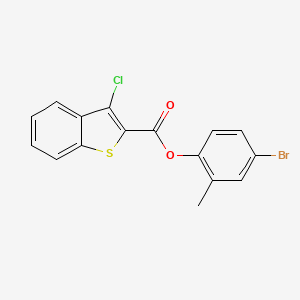
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is a chiral compound that belongs to the class of dioxolanes It is characterized by its two methanamine groups attached to a dioxolane ring, which is a five-membered ring containing two oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine typically involves the use of chiral starting materials to ensure the correct stereochemistry. One common method involves the reaction of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol with an amine source under appropriate conditions. The reaction conditions often include the use of a solvent such as ethanol and a catalyst to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product .
化学反应分析
Types of Reactions
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced using reducing agents such as sodium borohydride.
Substitution: The methanamine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents such as ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
科学研究应用
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of advanced materials and as a reagent in various industrial processes
作用机制
The mechanism of action of (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects .
相似化合物的比较
Similar Compounds
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol: This compound is similar in structure but contains hydroxyl groups instead of methanamine groups.
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate: This compound has carboxylate groups instead of methanamine groups.
Uniqueness
(4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanamine is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C7H16N2O2 |
|---|---|
分子量 |
160.21 g/mol |
IUPAC 名称 |
[(4R,5R)-5-(aminomethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]methanamine |
InChI |
InChI=1S/C7H16N2O2/c1-7(2)10-5(3-8)6(4-9)11-7/h5-6H,3-4,8-9H2,1-2H3/t5-,6-/m1/s1 |
InChI 键 |
KQGQLRAYJUXGOW-PHDIDXHHSA-N |
手性 SMILES |
CC1(O[C@@H]([C@H](O1)CN)CN)C |
规范 SMILES |
CC1(OC(C(O1)CN)CN)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)


![(3aR,5aR,5bR,11aR)-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-one](/img/structure/B14802575.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)



